molecular formula C7H9BrN6 B13317616 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13317616
M. Wt: 257.09 g/mol
InChI Key: FQKBYYMQOROISJ-UHFFFAOYSA-N
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Description

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features a bromine atom, a pyrazole ring, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-1H-1,2,4-triazole with 2-(1H-pyrazol-1-yl)ethylamine in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazole derivatives, while oxidation reactions can produce oxidized triazole compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-1,2,4-triazol-3-amine is unique due to its specific combination of a bromine atom, pyrazole ring, and triazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C7H9BrN6

Molecular Weight

257.09 g/mol

IUPAC Name

5-bromo-1-(2-pyrazol-1-ylethyl)-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H9BrN6/c8-6-11-7(9)12-14(6)5-4-13-3-1-2-10-13/h1-3H,4-5H2,(H2,9,12)

InChI Key

FQKBYYMQOROISJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)CCN2C(=NC(=N2)N)Br

Origin of Product

United States

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